molecular formula C9H8N2O2 B11915204 5-Amino-3-hydroxyquinolin-2(1H)-one CAS No. 249604-82-8

5-Amino-3-hydroxyquinolin-2(1H)-one

Cat. No.: B11915204
CAS No.: 249604-82-8
M. Wt: 176.17 g/mol
InChI Key: IVUVZNXJJXPSTI-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxyquinolin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and biochemical research. It features a core hydroxyquinolinone structure, a privileged scaffold known for its diverse biological activities and metal-chelating properties. While specific data on this 5-amino-substituted derivative is under investigation, research on analogous 3-hydroxyquinolin-2(1H)-one compounds reveals promising applications. Related derivatives have been identified as potent inhibitors of viral endonucleases, such as those of the influenza A (H1N1) virus, by chelating active-site metal ions . Furthermore, recent studies highlight that 3-hydroxyquinolin-2(1H)-one derivatives exhibit potent inhibitory activity against tyrosinase, a key enzyme in melanin production, suggesting potential cosmeceutical applications . The presence of both the 3-hydroxy-2-oxo motif and a 5-amino group on the quinoline ring makes this compound a versatile intermediate or a potential active molecule itself. The structure is amenable to further synthetic modification, allowing researchers to explore structure-activity relationships for various targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

249604-82-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,10H2,(H,11,13)

InChI Key

IVUVZNXJJXPSTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C(=O)NC2=C1)O)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 3 Hydroxyquinolin 2 1h One and Its Analogues

Established Synthetic Pathways for Quinolin-2(1H)-one Ring Systems

The construction of the fundamental quinolin-2(1H)-one scaffold is achievable through several established synthetic routes. These pathways often involve the formation of the heterocyclic ring through cyclization reactions, with increasingly sophisticated methods enabling one-pot and environmentally friendly syntheses.

Cyclization Reactions for Core Scaffold Formation

The formation of the quinolin-2(1H)-one core often relies on intramolecular cyclization reactions. A variety of starting materials and reaction conditions have been explored to achieve this transformation efficiently.

One common strategy involves the cyclization of ortho-substituted anilines. For instance, N-aryl-β-bromo-α,β-unsaturated amides can undergo K2CO3-promoted cyclization under microwave irradiation to yield quinolin-2(1H)-ones in high yields. acs.org Similarly, palladium-catalyzed intramolecular amidation of N-tosyl-3,3-diarylacrylamides via C(sp2)–H bond activation provides another route to this scaffold. acs.org The cyclization of N-(2-alkynyl)anilines, promoted by electrophiles like iodine monochloride (ICl), iodine (I2), bromine (Br2), and phenylselenyl bromide (PhSeBr), offers a mild method for synthesizing a variety of substituted quinolines. nih.gov

Other notable cyclization methods include:

Electrocyclic reactions: o-Isocyanostyrene derivatives can be oxidized to the corresponding isocyanates, which then undergo in situ electrocyclization to form 4-substituted or 3,4-disubstituted quinolin-2(1H)-ones. oup.com

Palladium-catalyzed cyclization: N-(2-formylaryl)alkynamides can be converted to 2-quinolinone derivatives through a palladium-catalyzed oxypalladation of the alkyne. organic-chemistry.org

Friedländer Synthesis: This classical method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration, to afford quinolines. nih.govbath.ac.uk Modifications using microwave assistance and acetic acid as both solvent and catalyst have been shown to be highly efficient. bath.ac.uk

Below is a table summarizing various cyclization strategies for quinolin-2(1H)-one synthesis.

Starting Material(s)Reagents/ConditionsProduct TypeReference(s)
N-aryl-β-bromo-α,β-unsaturated amidesK2CO3, microwaveQuinolin-2(1H)-ones acs.org
N-tosyl-3,3-diarylacrylamidesPalladium catalystQuinolin-2(1H)-ones acs.org
N-(2-alkynyl)anilinesICl, I2, Br2, PhSeBr3-Halo-, 3-seleno-, 3-sulfur-substituted quinolines nih.gov
o-Isocyanostyrene derivativesmCPBA4-Substituted or 3,4-disubstituted quinolin-2(1H)-ones oup.com
N-(2-formylaryl)alkynamidesPd(OAc)22-Quinolinone derivatives organic-chemistry.org
2-aminophenylketones and cyclic ketonesAcetic acid, microwaveQuinoline (B57606) derivatives bath.ac.uk

One-Pot and Multi-component Synthesis Approaches

To enhance synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have become increasingly popular for the synthesis of quinolin-2(1H)-ones. rsc.orgrsc.org These methods allow for the construction of complex molecules from simple starting materials in a single reaction vessel, often with high atom economy. rsc.org

A notable example is the four-component reaction of 2-acylanilines, aldehydes, (carboxymethyl)(dimethyl)sulfonium bromides, and isocyanides. rsc.orgrsc.org This reaction proceeds through an initial Ugi reaction to form a sulfonium (B1226848) salt, which can then undergo intramolecular Knoevenagel condensation and hydrolysis to yield polysubstituted quinolin-2(1H)-ones. rsc.orgrsc.org Another efficient one-pot method involves the reaction of cinnamide derivatives in the presence of NaOH to afford quinolin-2(1H)-one derivatives in good to excellent yields through a tandem oxa-Michael–aldol sequence. researchgate.net

MCRs involving arynes, quinolines, and aldehydes have also been reported for the diastereoselective synthesis of benzoxazino quinoline derivatives. nih.gov Furthermore, a one-pot synthesis of quinoline-2-carboxylates has been developed starting from β-nitroacrylates and 2-aminobenzaldehydes under heterogeneous conditions. nih.gov

The following table highlights some one-pot and multi-component approaches to quinolinone synthesis.

Reaction TypeStarting MaterialsKey FeaturesProductReference(s)
Four-component Ugi/Knoevenagel2-Acylanilines, aldehydes, sulfonium bromides, isocyanidesDivergent synthesis, one-potPolysubstituted quinolin-2(1H)-ones rsc.orgrsc.org
Tandem Oxa-Michael–AldolCinnamide derivativesEfficient, good to excellent yieldsQuinolin-2(1H)-one derivatives researchgate.net
Multi-component ReactionArynes, quinolines, aldehydesDiastereoselectiveBenzoxazino quinoline derivatives nih.gov
One-pot Reduction-Cyclizationβ-Nitroacrylates, 2-aminobenzaldehydesHeterogeneous conditionsQuinoline-2-carboxylates nih.gov

Environmentally Conscious and Solvent-Free Methodologies in Quinolinone Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign and solvent-free methods for quinolin-2(1H)-one synthesis. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. acs.orgresearchgate.net

An aqueous synthesis of functionalized quinolin-2(1H)-ones has been developed that operates at ambient temperature without the need for any base or organic solvent. researchgate.netacs.org This method boasts short reaction times, high yields, and a reusable reaction medium. acs.org Another green approach utilizes visible light photocatalysis to synthesize quinolin-2(1H)-ones from readily available quinoline-N-oxides with low catalyst loading and high atom economy. rsc.org

Solvent-free conditions have also been successfully employed. For instance, the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal, solvent-free conditions provides a clean and efficient route to quinoline derivatives. researchgate.net Nanocatalysts, such as Fe3O4 nanoparticles, have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water under reflux conditions, with the catalyst being reusable for multiple cycles. nih.gov

The table below summarizes some environmentally friendly methods for quinolinone synthesis.

MethodologyKey FeaturesCatalysts/ConditionsSolventReference(s)
Aqueous SynthesisBase-free, ambient temperatureNoneWater researchgate.netacs.org
PhotocatalysisVisible light, low catalyst loadingPhotocatalystNot specified rsc.org
Solvent-Free SynthesisThermal conditionsCaesium iodideNone researchgate.net
NanocatalysisReusable catalystFe3O4 nanoparticlesWater nih.gov

Targeted Synthesis of 5-Amino-3-hydroxyquinolin-2(1H)-one and Substituted Derivatives

While the general synthesis of the quinolinone core is well-established, the targeted synthesis of specifically substituted analogues like this compound requires more nuanced strategies. These often involve the functionalization of pre-formed quinolinone rings or the use of starting materials that already contain the desired substituents.

Functionalization at Amino and Hydroxyl Positions

The functionalization of amino and hydroxyl groups on the quinolinone core is crucial for creating a diverse range of derivatives. For instance, the amino group can undergo various reactions such as acylation, alkylation, and diazotization followed by substitution, allowing for the introduction of a wide array of functional groups. Similarly, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.

While specific literature on the functionalization of this compound is not extensively detailed in the provided search results, general principles of functional group transformations on aromatic systems can be applied. For example, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves a C2-amidation reaction, demonstrating the feasibility of modifying amino groups on the quinoline scaffold. researchgate.net The synthesis of isoquinolone derivatives often involves the use of protecting groups, such as Boc for amines and silyl (B83357) ethers for hydroxyls, which can be selectively removed to allow for further functionalization. nih.gov

The development of N-heterocyclic carbene (NHC)-catalyzed asymmetric C4-functionalization of 3-hydroxyquinolin-2(1H)-ones highlights a modern approach to modifying the quinolinone core in the presence of a hydroxyl group. rsc.orgrsc.org

Regioselective Introduction of Substituents on the Quinolinone Core

Achieving regioselectivity in the introduction of substituents onto the quinolinone core is a significant synthetic challenge. The inherent electronic properties of the quinolinone ring direct incoming electrophiles or nucleophiles to specific positions. However, by carefully choosing reagents and reaction conditions, it is possible to control the position of substitution.

Base-controlled regioselective functionalization of chloro-substituted quinolines has been demonstrated using different metal amides. nih.gov For example, metalation with lithium diisopropylamide (LDA) at low temperatures selectively occurs at the C-3 position, while the use of lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. nih.gov

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.com By using a directing group, often the N-oxide of the quinoline, it is possible to selectively activate and functionalize specific C-H bonds, typically at the C-2 and C-8 positions. researchgate.net For example, copper-catalyzed C2 sulfonylation of quinoline N-oxides has been reported. mdpi.com

The Friedländer synthesis, a classic method for quinoline formation, can also be used to introduce substituents at specific positions by choosing appropriately substituted starting materials. nih.gov For example, the reaction of an o-aminoaryl ketone with a β-ketoester can lead to the formation of a quinoline with substituents at the 2- and 3-positions.

The following table provides examples of regioselective functionalization of the quinoline core.

PositionMethodReagents/ConditionsKey FeatureReference(s)
C-3MetalationLithium diisopropylamide (LDA)Base-controlled regioselectivity nih.gov
C-2 or C-8MetalationLithium-magnesium or lithium-zinc amidesBase-controlled regioselectivity nih.gov
C-2C-H ActivationCopper catalyst, quinoline N-oxideDirecting group-assisted functionalization mdpi.com
C-8C-H ActivationTransition metal catalyst, quinoline N-oxideDirecting group-assisted functionalization researchgate.net

Asymmetric Synthesis and Stereochemical Control in Quinolinone Derivative Formation

The asymmetric synthesis of quinolinone derivatives is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. While direct asymmetric synthesis of this compound is not extensively detailed in the provided context, the principles of stereochemical control in the formation of related quinolinone and amino acid derivatives offer valuable insights.

A notable strategy for achieving enantioselectivity is through N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions. For instance, the C4-functionalization of 3-hydroxyquinolin-2(1H)-ones has been accomplished using an NHC-catalyzed [3 + 3] annulation/ring-opening cascade reaction with 2-bromoenals. rsc.org This method yields highly functionalized and enantioenriched quinoline derivatives. rsc.org The reaction proceeds under mild conditions and demonstrates excellent enantioselectivity, with yields up to 77% and enantiomeric excesses up to 95%. rsc.org The electronic properties of substituents on the phenyl ring of the quinolinone did not significantly affect the enantioselectivity. rsc.org

Another approach to stereochemical control involves the use of chiral auxiliaries or catalysts in reactions that build the quinolinone core or functionalize a pre-existing one. For example, the asymmetric synthesis of quaternary α-amino acid derivatives has been achieved through the diastereoselective addition of chiral 2-p-tolylsulfinyl benzylcarbanions to imines. nih.gov This highlights the use of chiral sulfinyl groups to direct the stereochemical outcome of bond-forming reactions.

Furthermore, the concept of kinetic resolution can be applied. In this process, a racemic mixture of a chiral intermediate is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. This has been demonstrated in the synthesis of amino acids where diastereomeric pairs with different crystallization properties are formed and then separated. youtube.com

Table 1: Asymmetric Synthesis of 3-Hydroxyquinolin-2(1H)-one Derivatives via NHC Catalysis rsc.org

EntrySubstituent on QuinolinoneYield (%)Enantiomeric Excess (%)
1H5695
2N-allyl5394
3N-SEM5092
46-Me4593
56-F5291
66-Cl4890
77-MeO3884
88-Me2192

SEM: 2-(trimethylsilyl)ethoxymethyl

Advanced Synthetic Methodologies for Quinolinone Scaffolds

Modern organic synthesis has introduced a variety of powerful methods for constructing complex heterocyclic frameworks like quinolinones. These advanced methodologies often offer greater efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Cyclizations and Annulation Reactions

Palladium catalysis has become an indispensable tool for the synthesis of quinolin-2(1H)-ones. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups, allowing for the rapid construction of complex molecules. nih.gov

One prominent strategy involves the carbonylative annulation of alkyne-tethered o-iodoanilines. This palladium-catalyzed intramolecular reaction provides an efficient route to 4,5-fused tricyclic 2-quinolones. rsc.orgrsc.org The reaction proceeds smoothly under mild conditions with a high tolerance for various functional groups. rsc.orgrsc.org For instance, the synthesis of the HIV integrase inhibitor BI 224436 has been successfully achieved using this methodology. rsc.org

Another powerful palladium-catalyzed approach is the [3 + 3] annulation between diarylamines and α,β-unsaturated acids via C-H activation. This method directly furnishes 4-substituted-quinolin-2(1H)-ones in high yields. nih.gov The use of trifluoroacetic acid (TFA) is critical to prevent the decarboxylation of the unsaturated acids. nih.gov

Furthermore, tandem reactions initiated by palladium catalysis offer elegant pathways to quinolinone scaffolds. A palladium-catalyzed cascade involving radical cyclization and C-H amination of 1,7-enynes with hydroxylamine (B1172632) has been developed for the construction of tricyclic quinolin-2(1H)-one derivatives. rsc.org

Table 2: Examples of Palladium-Catalyzed Quinolinone Synthesis

Starting MaterialsReaction TypeCatalyst SystemProduct TypeRef.
Alkyne-tethered o-iodoanilinesIntramolecular Carbonylative AnnulationPd(OAc)₂, Pyridine (B92270), TBAC4,5-fused tricyclic 2-quinolones rsc.orgrsc.org
Diarylamines and α,β-unsaturated acids[3 + 3] Annulation via C-H activationPd catalyst, TFA4-substituted-quinolin-2(1H)-ones nih.gov
1,7-enynes and hydroxylamineCascade Radical Cyclization/C-H AminationPalladium catalystTricyclic quinolin-2(1H)-ones rsc.org
o-iodoaniline and α,β-unsaturated carbonylsCoupling-cyclizationPd(OAc)₂, PPh₃, NaOAc3-substituted quinolin-2(1H)-ones nih.gov

Oxidative Hydroxylation and Rearrangement Strategies

The introduction of a hydroxyl group onto the quinolinone ring, particularly at the C3 position, can be achieved through various oxidative strategies. While direct oxidative hydroxylation of a pre-formed 5-aminoquinolin-2(1H)-one is a plausible route, enzymatic approaches often provide high regioselectivity. Enzyme-mediated oxidation has been shown to be an efficient method for the preparation of quinoline derivatives. rsc.org For example, the microbial aerobic degradation of quinoline often starts with the hydroxylation at the C-2 position, leading to the formation of lactams. rsc.org

In addition to direct oxidation, rearrangement reactions can also be employed. For instance, the Beckmann rearrangement of ketoximes, catalyzed by triflic anhydride (B1165640) (Tf₂O), has been used to synthesize quinolines from substituted ketoximes and alkynes. mdpi.com While this example leads to a quinoline, similar strategic rearrangements could potentially be adapted for the synthesis of quinolinones.

Novel Ring Opening and Recyclization Approaches

Ring-opening and recyclization (RORC) strategies offer versatile pathways to construct heterocyclic systems. These reactions often involve the nucleophilic attack on a pre-existing ring, followed by an intramolecular cyclization to form a new ring system.

One such approach involves the reaction of 3-substituted chromones with nucleophiles. The reaction typically proceeds via a nucleophilic attack at the C-2 position of the chromone, leading to the opening of the γ-pyrone ring. tandfonline.com Subsequent recyclization can occur with a carbonyl group at the C-4 position or with a functional group at the C-3 position, leading to a variety of heterocyclic products. tandfonline.com

Another innovative method utilizes the ring-opening of aziridines. A metal-free strategy involving the reaction of aziridines with aryl azides in the presence of triflic acid (TfOH) has been developed for the construction of 6-(triflyloxy)quinoline cores. rsc.org In this reaction, the aziridine (B145994) acts as a two-carbon synthon. rsc.org This methodology highlights the potential of using strained small rings as building blocks for more complex heterocyclic systems.

Chemical Reactivity and Derivatization of 5 Amino 3 Hydroxyquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolinone Ring

The quinolinone ring system, while containing an electron-withdrawing amide carbonyl group, is activated towards electrophilic aromatic substitution by the presence of the strongly activating amino and hydroxyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of halogen atoms such as chlorine or bromine can be achieved using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) halide. lumenlearning.com This reaction proceeds through the typical mechanism involving the formation of a Wheland intermediate. lumenlearning.com

Nitration: The introduction of a nitro group is typically accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Sulfonation: Treatment with fuming sulfuric acid (sulfur trioxide in sulfuric acid) leads to the introduction of a sulfonic acid group. Sulfur trioxide acts as the electrophile. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids such as aluminum chloride, allow for the introduction of alkyl and acyl groups, respectively. youtube.com However, the amino group can complicate these reactions by coordinating with the Lewis acid catalyst, often requiring protection of the amino group beforehand.

The regioselectivity of these substitutions is dictated by the combined directing effects of the existing substituents. The powerful ortho, para-directing influence of the amino and hydroxyl groups generally overrides the meta-directing effect of the carbonyl group.

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the quinolinone ring, particularly when further activated by electron-withdrawing groups, can make it susceptible to nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS): In cases where the quinolinone ring is substituted with a strong electron-withdrawing group like a nitro group, VNS reactions can occur. nih.gov This type of reaction allows for the direct substitution of hydrogen atoms by nucleophiles. nih.gov The nitro group activates the aromatic ring for nucleophilic attack, leading to the formation of a Meisenheimer-type intermediate. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): If a good leaving group, such as a halogen, is present on the quinolinone ring at an activated position (ortho or para to an electron-withdrawing group), it can be displaced by a nucleophile. For instance, a chloro-substituted quinoline (B57606) can react with amines under thermal conditions to yield the corresponding amino-substituted product. nih.gov

Modifications at the Hydroxyl Group: O-Alkylation and O-Acylation Reactions

The hydroxyl group at the 3-position is a key site for derivatization, allowing for the introduction of various functionalities through O-alkylation and O-acylation.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkyl halide in a nucleophilic substitution reaction. researchgate.net For example, O-alkylation with ethyl bromoacetate (B1195939) can introduce an ester-containing side chain. researchgate.net

O-Acylation: Acylation of the hydroxyl group to form an ester can be achieved using acylating agents like acyl chlorides or anhydrides. Chemoselective O-acylation in the presence of the amino group can be challenging. However, carrying out the reaction under acidic conditions can protonate the more basic amino group, rendering it non-nucleophilic and allowing for selective acylation of the hydroxyl group. nih.gov

Reactions Involving the Amino Functionality: Amidation, Condensation, and Heterocyclic Annulation

The primary amino group at the 5-position is a versatile handle for a wide range of chemical transformations.

Amidation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. libretexts.org This reaction is fundamental for linking the quinolinone core to other molecules.

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.org These imines can be further reduced to secondary amines.

Heterocyclic Annulation: The amino group, in conjunction with an adjacent reactive site, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of new rings fused to the quinolinone scaffold, creating more complex polycyclic structures. nih.gov

Formation of Complex Polycyclic Systems Incorporating the 5-Amino-3-hydroxyquinolin-2(1H)-one Moiety

The inherent reactivity of this compound makes it a valuable building block for the synthesis of complex polycyclic and heterocyclic systems.

By strategically employing the reactions described in the preceding sections, it is possible to construct elaborate molecular architectures. For instance, intramolecular cyclization reactions can be designed to occur between substituents introduced at different positions on the quinolinone ring. A domino polycyclization, promoted by a Lewis acid like boron tribromide, can lead to the formation of complex tricyclic molecules with multiple stereogenic centers. nih.gov The amino and hydroxyl groups can also be utilized as anchor points for building additional heterocyclic rings. For example, reaction of a related 3-aminoquinazolinone with various reagents can lead to the formation of fused triazino-, triazepino-, and triazocino-quinazolinones. nih.gov

Metal Complexation Chemistry of this compound and its Derivatives

The this compound scaffold contains multiple potential donor atoms (the hydroxyl oxygen, the carbonyl oxygen, and the amino nitrogen), making it an excellent ligand for coordinating with metal ions.

The deprotonated hydroxyl group and the carbonyl oxygen can form a bidentate chelate with a metal ion. The amino group can also participate in coordination, potentially leading to tridentate binding. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other substituents on the ligand.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 3 Hydroxyquinolin 2 1h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Amino-3-hydroxyquinolin-2(1H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a 5-aminoquinoline (B19350) derivative, the aromatic protons typically appear in the range of δ 6.0-9.5 ppm. The chemical shifts are influenced by the electronic effects of the amino and hydroxyl groups, as well as their positions on the quinoline (B57606) ring. The protons of the aminomethylene group can be observed at specific chemical shifts, which can vary based on the molecular structure. For instance, in one derivative, a broad signal for the –NH– proton of an amino moiety was observed at 3.7273 ppm. tsijournals.com The concentration of the sample can also influence the chemical shifts of non-exchangeable hydrogens in quinoline derivatives, a phenomenon attributed to aromatic stacking interactions. uncw.edu

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the quinoline ring resonate in the aromatic region, typically between δ 115 and δ 170 ppm. oregonstate.edu The carbonyl carbon of the quinolin-2(1H)-one moiety is characteristically found at a higher chemical shift, often around δ 160 ppm or more. For example, in a related naphtho[1,8-cd]-pyran-1-one derivative, the carbonyl carbon was assigned a chemical shift of δ 159.80 ppm. mdpi.com The chemical shifts of carbons attached to the amino and hydroxyl groups are also diagnostic. A combination of ¹H NMR and 2D NMR techniques like gHMBC (heteronuclear multiple bond correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-4ValueC-4
H-6ValueC-6
H-7ValueC-7
H-8ValueC-8
NH₂ValueC-2 (C=O)
OHValueC-3 (C-OH)
NH (lactam)ValueC-5 (C-NH₂)
C-4a
C-8a

Note: Specific chemical shift values are dependent on the exact derivative and solvent used. The table provides a general framework for expected chemical shift regions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insights into their structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound. This is a critical step in the identification of newly synthesized molecules. The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact molecule. For this compound, the expected molecular weight is 176.17 g/mol . In HRMS, this would be observed as a high-resolution mass, for instance, a calculated exact mass of 176.0586 for the molecular formula C₉H₈N₂O₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is bombarded with energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific compound and can be used to deduce its structure. For quinoline derivatives, common fragmentation pathways involve the loss of small molecules like CO, HCN, or side chains attached to the ring system. researchgate.net The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. youtube.com Analysis of the fragmentation patterns of different derivatives can help to confirm the location of substituents on the quinoline ring. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound.

Ionm/z (Mass-to-Charge Ratio)Description
[M+H]⁺177.0664Protonated molecular ion
[M]⁺176.0586Molecular ion
Fragment 1ValueLoss of CO
Fragment 2ValueLoss of NH₃
Fragment 3ValueLoss of H₂O

Note: The fragmentation pattern is predictive and can vary based on the ionization method and collision energy used in the mass spectrometer.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups present in this compound derivatives.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the amino group (NH₂) and the lactam (N-H) typically appear in the region of 3500-3300 cm⁻¹. nih.gov The O-H stretching vibration of the hydroxyl group is usually a broad band in the range of 3600-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam ring is a strong, sharp peak typically found between 1700 and 1650 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. biointerfaceresearch.com The C-N stretching vibration can be found in the 1386–1266 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. For instance, the C=C bonds of the aromatic ring often give rise to strong Raman signals. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands. iu.edu.sa

Table 3: Characteristic Infrared (IR) and Raman Frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amino & Lactam)Stretching3500 - 33003500 - 3300
O-H (Hydroxyl)Stretching (broad)3600 - 3200Weak
C=O (Lactam)Stretching1700 - 16501700 - 1650
C=C (Aromatic)Stretching1600 - 1450Strong
C-NStretching1350 - 1250Variable
C-OStretching1260 - 1000Variable

Note: The exact positions and intensities of the bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For a crystalline sample of a this compound derivative, X-ray diffraction data can be used to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the unambiguous confirmation of the molecular structure, including the regiochemistry of substituents on the quinoline ring. For example, in a study of 2-amino-3,4-dihydroquinazoline analogs, X-ray crystallography revealed nearly identical N-C-N bond distances, providing insight into the electronic delocalization within the molecules. nih.govnih.gov

Furthermore, X-ray crystallography provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. The amino and hydroxyl groups of this compound are capable of forming extensive hydrogen bond networks, which can significantly influence the physical properties of the compound, such as its melting point and solubility. The planar aromatic rings can also engage in π-π stacking interactions, further stabilizing the crystal structure. uncw.edu

Table 4: Illustrative Crystallographic Data for a Hypothetical this compound Derivative.

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Hydrogen Bondse.g., N-H···O, O-H···N
π-π Stacking Distance (Å)Value

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorimetry for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorimetry are used to investigate the electronic transitions and photophysical properties of this compound derivatives. These techniques provide insights into how the molecules interact with light.

The UV-Vis absorption spectrum of a this compound derivative is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic quinoline system and the carbonyl group. The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the quinoline ring and the solvent polarity. For example, the introduction of an amino group, which is an electron-donating group, typically causes a bathochromic (red) shift in the absorption spectrum. The pH of the solution can also significantly affect the UV-Vis spectrum by altering the protonation state of the amino and hydroxyl groups. researchgate.net

Fluorimetry measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. Not all molecules that absorb UV-Vis light are fluorescent. For those that are, the fluorescence spectrum provides information about the excited state of the molecule. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is a characteristic property of a fluorescent molecule. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties of this compound derivatives can be influenced by factors such as the solvent, pH, and the presence of quenchers.

Table 5: Representative Photophysical Data for a this compound Derivative.

ParameterValue
Absorption Maximum (λ_abs, nm)Value
Molar Absorptivity (ε, M⁻¹cm⁻¹)Value
Emission Maximum (λ_em, nm)Value
Stokes Shift (nm)Value
Fluorescence Quantum Yield (Φ_F)Value

Note: The photophysical data are dependent on the specific derivative and the experimental conditions, particularly the solvent.

Theoretical and Computational Investigations of 5 Amino 3 Hydroxyquinolin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, reaction energies, and vibrational frequencies. nih.govrsc.org For 5-Amino-3-hydroxyquinolin-2(1H)-one, DFT calculations are instrumental in understanding its fundamental electronic properties and chemical reactivity. By using functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain optimized molecular geometries and a detailed picture of the electron distribution. rsc.org These studies form the foundation for more specific analyses, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of global reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.orgnumberanalytics.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, which is crucial for predicting its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound Note: The following data is illustrative for this compound, based on typical values for similar heterocyclic compounds calculated using DFT.

Parameter Value (eV)
EHOMO -5.87
ELUMO -1.95

The distribution of HOMO density would likely be concentrated on the electron-rich amino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO density is often located over the quinolinone core, particularly the carbonyl group, highlighting the sites susceptible to nucleophilic attack. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netthaiscience.info The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atom of the carbonyl group and the hydroxyl group, making them primary sites for interactions with electrophiles. thaiscience.info The hydrogen atoms of the amino group and the N-H group in the quinolinone ring would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interactions. bhu.ac.in This visual representation of charge distribution provides intuitive insights into the molecule's intermolecular interaction patterns.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov These descriptors are calculated using the energies of the HOMO and LUMO.

Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. rsc.orgresearchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is more reactive. rsc.orgresearchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η) as ω = μ² / (2η), where μ = (EHOMO + ELUMO) / 2. A higher electrophilicity index indicates a greater capacity to act as an electrophile. thaiscience.info

These descriptors are crucial for comparing the reactivity of different compounds and understanding their electronic behavior in a quantitative manner.

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: The following data is illustrative, calculated from the hypothetical FMO values in Table 1.

Descriptor Formula Value (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -3.91
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.96
Chemical Softness (S) 1 / η 0.51

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can reveal its conformational flexibility. The molecule can adopt different spatial arrangements due to the rotation of single bonds, particularly involving the amino and hydroxyl substituents. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates its biological activity.

Furthermore, MD simulations are critical for studying solvent effects. The behavior and stability of a molecule can change significantly in different solvents. nm-aist.ac.tzresearchgate.net Simulations can model how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds, which can stabilize or destabilize certain conformations. This is particularly important for predicting the behavior of this compound in a biological, aqueous environment. The speed of conformational changes can also be influenced by the choice of solvent model (explicit vs. implicit), with implicit solvents often accelerating sampling. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations, particularly using DFT, are highly effective for predicting spectroscopic properties. nih.gov These theoretical predictions can be correlated with experimental data to confirm the molecular structure and aid in the interpretation of experimental spectra. rsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The calculated vibrational modes can be compared with an experimental FT-IR spectrum to assign specific peaks to the stretching and bending of bonds, such as the C=O, O-H, N-H, and C-N bonds in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov Comparing these theoretical shifts with experimental NMR data is a powerful method for structural elucidation and verification.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic transitions between molecular orbitals.

The strong correlation often found between theoretical and experimental spectra provides confidence in both the synthesized structure and the computational model used. rsc.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govphyschemres.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies would be used to investigate its potential to bind to a specific biological target, such as an enzyme or a receptor. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. researchgate.netsci-hub.se

The results of a docking simulation provide valuable information about:

Binding Pose: The most stable orientation of the ligand within the binding pocket.

Binding Affinity: A score that estimates the strength of the ligand-receptor interaction (e.g., in kcal/mol).

Key Interactions: The specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov

For example, docking studies could reveal whether the hydroxyl and amino groups of this compound form crucial hydrogen bonds with residues in the active site of a target protein, which could be essential for its inhibitory activity. researchgate.net These insights are critical for structure-activity relationship (SAR) studies and for designing more potent and selective derivatives.

In Silico Screening and Virtual Ligand Design Based on Quinolinone Scaffolds

In silico screening and virtual ligand design have been instrumental in the development of novel therapeutic agents based on the quinolinone framework. These computational approaches enable the high-throughput evaluation of large compound libraries and the rational design of molecules with desired biological activities.

A notable example of virtual ligand design involves derivatives of a closely related scaffold, 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one. In a study focused on developing potent β2-adrenoceptor agonists, researchers designed and synthesized a series of novel compounds based on this moiety. researchgate.net The design process, a key aspect of virtual ligand design, led to the identification of compounds with exceptional potency and selectivity. researchgate.net For instance, compounds 9g and (R)-18c emerged from this design strategy, exhibiting EC50 values of 36 pM and 21 pM, respectively, highlighting the success of the rational design approach. researchgate.net These molecules also demonstrated potent relaxant effects on airway smooth muscle, indicating their potential as treatments for respiratory disorders. researchgate.net

The design of these potent agonists was guided by the structural features of existing β2-adrenoceptor agonists, a common strategy in virtual ligand design. By modifying the scaffold and exploring different substituents, researchers were able to optimize the interaction with the target receptor. This process often involves creating a virtual library of compounds and using computational tools to predict their binding affinity and efficacy.

Another pertinent example is the in silico study of 6-hydroxyquinolinone derivatives, which share a similar core structure. nih.gov In this research, molecular docking was employed to predict the binding modes of newly synthesized compounds within the active sites of microbial DNA gyrase B and N-myristoyltransferase. nih.gov This computational analysis provided insights into the structure-activity relationships and helped to identify a novel 4,6-dihydroxyquinolin-2(1H)-one derivative as a promising antibacterial and antifungal agent. nih.gov The in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles further supported its potential as a drug candidate. nih.gov

The general workflow for in silico screening and virtual ligand design of quinolinone-based compounds typically involves the following steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Pharmacophore Modeling: Creating a model that defines the essential structural features required for biological activity.

Virtual Screening: Screening large databases of virtual compounds against the pharmacophore model or the 3D structure of the target protein.

Molecular Docking: Predicting the binding orientation and affinity of the selected compounds within the active site of the target.

ADME/Toxicity Prediction: Computationally evaluating the drug-like properties of the lead candidates.

These computational strategies significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, thereby reducing time and cost. The application of these methods to the this compound scaffold holds considerable promise for the discovery of novel therapeutic agents.

Compound IDScaffoldTargetIn Silico MethodKey FindingReference
9g 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-oneβ2-adrenoceptorLigand-Based DesignPotent and selective agonist (EC50 = 36 pM) researchgate.net
(R)-18c 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-oneβ2-adrenoceptorLigand-Based DesignPotent and selective agonist (EC50 = 21 pM) researchgate.net
Compound 3 4,6-dihydroxyquinolin-2(1H)-oneDNA gyrase B, N-myristoyltransferaseMolecular DockingPotent antibacterial and antifungal agent nih.gov

Mechanistic Studies of Biological Activities of 5 Amino 3 Hydroxyquinolin 2 1h One and Its Derivatives in Vitro

Antimicrobial Activity: Mechanistic Insights

The quinoline (B57606) scaffold is a foundational structure for many compounds exhibiting a broad spectrum of antimicrobial properties. Mechanistic investigations have focused on how these molecules interfere with essential life processes in bacteria, fungi, and viruses.

Inhibition of Bacterial Growth Mechanisms

Derivatives of the quinoline framework have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria. The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoline ring are critical for antibacterial potency. For instance, aminated quinolinequinones (AQQ) have been synthesized and evaluated for their antimicrobial effects. Two such derivatives, AQQ8 and AQQ9, were found to be particularly active against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 4.88 µg/mL and 2.44 µg/mL, respectively. nih.gov Further studies on these compounds revealed they could inhibit biofilm attachment by over 50%, suggesting a mechanism that involves interference with bacterial adhesion and colonization. nih.gov

Another related compound, 5-amino-8-hydroxyquinoline (5A8Q), has also been shown to possess antibacterial properties. nih.gov The mechanism of action for many quinoline-based antibacterials involves the chelation of metal ions essential for bacterial enzyme function or the disruption of cellular processes like DNA synthesis and cell division.

Table 1. In Vitro Antibacterial Activity of Selected Aminated Quinolinequinones (AQQ). nih.gov
CompoundBacterial StrainMIC (µg/mL)
AQQ6Enterococcus faecalis78.12
AQQ8Staphylococcus aureus4.88
AQQ9Staphylococcus aureus2.44
AQQ9Enterococcus faecalis78.12

Antifungal Efficacy and Cellular Targets

The antifungal properties of quinoline derivatives have also been a subject of investigation. Studies involving materials containing 5-amino-8-hydroxyquinoline (5A8Q) and its metal complexes demonstrated good antifungal efficacy. nih.gov The activity of these compounds was notably stronger against the bacterium S. aureus compared to the fungus Candida albicans. nih.gov The mechanism of antifungal action for quinoline derivatives is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with fungal metabolic pathways through metal chelation.

Antiviral Mechanisms (e.g., HIV-1 Reverse Transcriptase, Influenza A Endonuclease Inhibition)

Quinolinone derivatives have emerged as promising scaffolds for the development of potent antiviral agents, targeting key viral enzymes.

Influenza A Endonuclease Inhibition: Several 3-hydroxyquinolin-2(1H)-one derivatives have been identified as inhibitors of the influenza A endonuclease, an enzyme critical for viral replication via a "cap-snatching" mechanism. nih.govrutgers.edu This process allows the virus to use host cell mRNA fragments to prime its own transcription. nih.gov X-ray crystallography has revealed that these inhibitors function by chelating the two essential metal ions (typically magnesium or manganese) present in the enzyme's active site. nih.govrutgers.eduresearchgate.net This bimetal chelation prevents the enzyme from performing its catalytic function, thereby halting viral replication. nih.gov Comparative studies have shown that substitutions on the quinolinone ring significantly impact inhibitory potency, with 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one being among the more effective inhibitors of the H1N1 influenza A endonuclease. nih.govrutgers.eduresearchgate.net

Table 2. Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives against Influenza A Endonuclease. nih.gov
CompoundIC50 (µM)
6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one>10
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one>10

HIV-1 Reverse Transcriptase Inhibition: The reverse transcriptase (RT) enzyme of HIV-1 is a primary target for antiretroviral drugs. This enzyme has two main functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity, both of which are essential for viral replication. nih.govmdpi.com The RNase H domain is responsible for degrading the RNA strand of the RNA/DNA hybrid formed during reverse transcription. nih.gov Certain 3-hydroxyquinolin-2(1H)-one derivatives have been reported as selective inhibitors of the RNase H function. nih.gov These compounds act as allosteric inhibitors, binding to a site distinct from the catalytic center and inducing a conformational change that reduces the enzyme's efficiency. nih.gov This mode of action is different from many existing RT inhibitors that target the polymerase function, making these quinolinone derivatives a promising avenue for overcoming drug resistance. nih.govnih.govacs.org

Anticancer Research: In Vitro Mechanistic Investigations

The quinoline and quinolinone scaffolds are prevalent in a number of compounds investigated for their anticancer properties. In vitro studies using various cancer cell lines have been instrumental in understanding their cytotoxic effects and identifying their molecular targets.

Modulation of Cell Proliferation and Viability in Cancer Cell Lines

Quinoline derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. For example, 5-amino-8-hydroxyquinoline (5A8Q) and its metal complexes have been shown to cause a significant decrease in the viability of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov Similarly, a series of 3-aminoisoquinolin-1(2H)-one derivatives were screened against 60 different human tumor cell lines, with some compounds showing potent growth inhibition. univ.kiev.ua The derivative 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was particularly effective, with an average GI50 (concentration for 50% growth inhibition) in the sub-micromolar range and showed selectivity towards breast cancer cell lines like MDA-MB-468 and MCF7. univ.kiev.ua Quinoline-chalcone hybrids have also shown significant anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range against colon cancer (Caco-2) and prostate cancer (LNCaP) cell lines. nih.gov

Table 3. In Vitro Antiproliferative Activity of Selected Quinoline Derivatives.
Compound Class/DerivativeCancer Cell LineActivity MetricValueReference
Quinoline-Chalcone Hybrid (Compound 63)Caco-2 (Colon)IC505.0 µM nih.gov
Quinoline-Chalcone Hybrid (Compound 64)Caco-2 (Colon)IC502.5 µM nih.gov
[(7-chloroquinolin-4-yl)amino]chalcone (Compound 67)LNCaP (Prostate)IC507.93 µg/mL nih.gov
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel Averagelog(GI50)-5.18 univ.kiev.ua
3-(dimethylpyrazolyl)aminoisoquinolin-1(2H)-oneA498 (Renal)Growth %-3.00% (lethal) univ.kiev.ua
5-amino-8-hydroxyquinoline (5A8Q)HeLa (Cervical), MCF-7 (Breast)Significant decrease in viability nih.gov

Identification of Molecular Targets (e.g., Topoisomerase, Tyrosine Kinases, DHODH Kinase)

The anticancer effects of quinolinone derivatives are often traced back to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. nih.gov

Topoisomerase: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. nih.gov Because cancer cells divide rapidly, they have a high requirement for topoisomerase activity, making these enzymes an attractive target for chemotherapy. nih.gov Certain quinoline derivatives function as topoisomerase inhibitors, acting as "poisons" that stabilize the covalent complex between the enzyme and DNA. nih.govmdpi.com This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. nih.govmdpi.com For instance, 5-piperazinyl indeno[1,2-c]isoquinoline, a rigid analog of 3-arylisoquinolines, displayed potent topoisomerase I inhibitory activity. nih.gov

Tyrosine Kinases: Tyrosine kinases are a family of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. dergipark.org.tr The abnormal activation or overexpression of certain tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers. nih.gov The quinoline and quinolinone scaffolds are key components of several FDA-approved tyrosine kinase inhibitors (TKIs). dergipark.org.tr These compounds typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets and thereby blocking the oncogenic signaling cascade. dergipark.org.trresearchgate.net Numerous quinoline-chalcone hybrids and 1-aminoquinoline-2(1H)-one derivatives have been designed and evaluated as inhibitors of kinases like VEGFR-2 and Abelson tyrosine kinase (ABL1). nih.govdergipark.org.tr

DHODH Kinase: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. researchgate.net Cancer cells have a high demand for pyrimidines to sustain their rapid proliferation, making DHODH a viable target for anticancer therapy. researchgate.net Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell death. While specific studies on 5-Amino-3-hydroxyquinolin-2(1H)-one are limited in this area, compounds with related heterocyclic scaffolds have been investigated as DHODH inhibitors, often designed to mimic known inhibitors like brequinar by binding to the ubiquinone-binding site of the enzyme. researchgate.netnih.gov

Induction of Apoptotic Pathways and Cell Cycle Arrest

Derivatives of this compound have demonstrated the ability to influence cell cycle progression and induce apoptosis, which are critical processes in cancer research.

In a study involving a series of 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones, synthesized via Claisen-Schmidt condensation, several derivatives exhibited significant cytotoxic effects against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. excli.deexcli.de Specifically, compounds AC-10, AC-13, and AC-14 were selected for further mechanistic studies on HCT-116 cells due to their high efficacy. excli.deexcli.de

Flow cytometric analysis revealed that treatment with these compounds led to cell cycle arrest. excli.deexcli.de Compounds AC-10 and AC-14 induced arrest in the G0/G1 phase of the cell cycle. excli.deexcli.de Compound AC-13, however, caused cell cycle arrest in both the G0/G1 and G2/M phases. excli.deexcli.de

Further investigation using acridine orange-ethidium bromide (AOEB) dual staining confirmed the induction of apoptosis. excli.deexcli.de All three tested compounds significantly increased the percentage of apoptotic nuclei compared to control cells, with AC-13 showing the highest increase at 31%. excli.de These findings suggest that these derivatives exert their anticancer effects by disrupting the normal cell cycle and triggering programmed cell death.

Prunetrin, a flavonoid, has been shown to arrest the cell cycle in the G2/M phase in Hep3B liver cancer cells. mdpi.comnih.gov This effect is achieved by decreasing the expression of key cell cycle-regulating proteins, including Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.comnih.gov Furthermore, prunetrin treatment promoted the cleavage of PARP and caspase-3, which are hallmark proteins of apoptosis. mdpi.comnih.gov The apoptotic process was confirmed to occur through the mitochondrial pathway, as evidenced by increased expression of cleaved caspase-9 and the pro-apoptotic protein Bak, alongside a decrease in the anti-apoptotic protein Bcl-xL. nih.gov

Table 1: Effects of this compound Derivatives on Cell Cycle and Apoptosis

CompoundCell LineEffect on Cell CycleApoptotic Induction
AC-10HCT-116G0/G1 ArrestSignificant increase in apoptotic nuclei
AC-13HCT-116G0/G1 and G2/M ArrestHighest increase in apoptotic nuclei (31%)
AC-14HCT-116G0/G1 ArrestSignificant increase in apoptotic nuclei
PrunetrinHep3BG2/M ArrestCleavage of PARP and caspase-3

Enzyme Modulation and Receptor Interaction Studies

The interaction of this compound and its derivatives with various enzymes and receptors has been a subject of significant research, revealing their potential as modulators of key biological pathways.

D-Amino Acid Oxidase (DAAO) is a flavoprotein that plays a role in the degradation of D-amino acids. openmedicinalchemistryjournal.com Its inhibition has been explored as a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. openmedicinalchemistryjournal.comnih.gov The compound 3-Hydroxyquinolin-2(1H)-one was identified as a potent inhibitor of human DAAO through high-throughput screening. acs.org

Cocrystallization of this inhibitor with the human DAAO enzyme has allowed for the definition of its binding site, which has guided the design of new, more effective analogues. acs.org While 3-hydroxyquinolin-2-(1H)-one is a very potent DAAO inhibitor with an IC50 of 4nM, it also exhibits some affinity for the glycine site of the NMDA receptor and D-aspartate oxidase (DDO). nih.gov Pharmacokinetic studies in rats indicated that this compound has moderate clearance and poor oral bioavailability. nih.gov

β2-adrenoceptor agonists are crucial in the treatment of obstructive airway diseases like asthma and COPD due to their bronchodilator effects. mdpi.com These agonists stimulate β2-adrenoceptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent muscle relaxation. nih.govnih.gov

In vitro studies on human airway smooth muscle cells have shown that different β2-agonists can have varying abilities to induce loss of receptor responsiveness, even at equi-effective concentrations. nih.gov The long-acting β2-adrenergic agonist formoterol has been found to upregulate the protein expression of M3 muscarinic receptors in rat airway smooth muscle cells. nih.gov

Phenylalanine hydroxylase (PAH) is an enzyme that catalyzes the conversion of phenylalanine to tyrosine. wikipedia.orgmedlineplus.gov Deficient activity of this enzyme leads to the genetic disorder phenylketonuria (PKU). nih.govnih.gov Derivatives of 3-hydroxyquinolin-2(1H)-one have been investigated as potential protectors of hPAH enzyme activity. nih.govnih.govtuni.fi

Electron paramagnetic resonance spectroscopy has shown that these compounds affect the coordination of the non-heme ferric center at the enzyme's active site. nih.govnih.govtuni.fi Surface plasmon resonance studies have further demonstrated that these stabilizing compounds can be displaced by the natural substrate L-phenylalanine. nih.govnih.govtuni.fi Notably, some of these designed compounds have been shown to functionally stabilize hPAH by maintaining its activity, an effect observed in both recombinant purified protein and cellular models. nih.govnih.govtuni.fi One of the compounds was also found to bind to the N-terminal regulatory domain, separate from the allosteric L-Phe binding site. nih.govtuni.fi

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function. rjraap.com Over-activation of this receptor can lead to excitotoxicity and neuronal damage. rjraap.com The glycine site on the NMDA receptor is a co-modulatory site, and its antagonism is a potential therapeutic target. nih.gov

In vitro studies using whole-cell patch-clamp techniques on cultured rat cerebrocortical cells have examined the effects of various glycine site antagonists on NMDA-activated currents. nih.gov Compounds such as 5,7-dichlorokynurenic acid and its derivatives have been shown to cause a concentration-dependent inhibition of these currents. nih.gov These antagonists display different relative efficacies in blocking peak and plateau currents, indicating a heterogeneity in their interaction with the NMDA receptor and its desensitization process. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Antioxidants play a crucial role in protecting cells from damage caused by free radicals and reactive oxygen species (ROS). nih.gov They function by donating an electron to neutralize free radicals, thereby inhibiting cellular damage. nih.gov The antioxidant activity of a compound is often related to its ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

Derivatives of 8-hydroxyquinoline (B1678124) have been investigated for their antioxidant properties. In one study, 5-amino-8-hydroxyquinoline was identified as a highly potent antioxidant, with an IC50 value of 8.70 μM in the DPPH radical scavenging assay. researchgate.net This was more potent than the positive control, α-tocopherol, which had an IC50 of 13.47 μM. researchgate.net The antioxidant activity of phenolic compounds is influenced by the number and arrangement of hydroxyl groups on the aromatic ring, which allows for resonance stabilization of the resulting radical. nih.gov

The antioxidant potential of various plant extracts has also been evaluated. For instance, taxifolin, a component of silymarin, was found to be a highly effective free radical scavenger in the DPPH assay. mdpi.com Similarly, carnosic acid and carnosol are potent peroxyl radical scavengers. mdpi.com These studies highlight the importance of chemical structure in determining the antioxidant and radical scavenging efficacy of different compounds.

Table 2: IC50 Values of Antioxidant Activity

Compound/ExtractAssayIC50 Value
5-amino-8-hydroxyquinolineDPPH8.70 μM
α-tocopherolDPPH13.47 μM
Taxifolin (from Silymarin)DPPH32 μM
Agrimoniae extractumABTS0.0147 mg/mL
Cynarae extractumABTS0.1588 mg/mL

Structure Activity Relationship Sar Studies of 5 Amino 3 Hydroxyquinolin 2 1h One Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological activity of the 5-Amino-3-hydroxyquinolin-2(1H)-one core is highly dependent on the nature and position of its functional groups and substituents.

Positional Effects of Amino and Hydroxyl Groups

The specific placement of the amino and hydroxyl groups on the quinolinone ring is fundamental to its interaction with biological targets. The 3-hydroxyl group, along with the 2-carbonyl group, is crucial for forming key hydrogen-bonding interactions within the active sites of enzymes. For instance, in studies on D-amino acid oxidase (DAAO) inhibitors, the 3-hydroxyl group of a 3-hydroxyquinolin-2(1H)-one derivative was observed to form two hydrogen bonds with the amino acid residues Tyr228 and Arg283. nih.gov The 2-carbonyl group also interacts with Arg283, while the lactam NH donates a hydrogen bond to Gly313. nih.gov These interactions are vital for anchoring the molecule within the binding site.

Influence of Alkyl, Aryl, and Heteroaryl Substituents on Activity

Modifications with alkyl, aryl, and heteroaryl groups at various positions on the quinolinone scaffold have been extensively explored to tune biological activity.

Aryl Substituents: The introduction of aryl groups, particularly at the C-3 or C-4 position, is a common strategy in the development of quinolinone-based compounds. In a series of 3-aryl-4-hydroxyquinolin-2(1H)-one analogues developed as NMDA/glycine receptor antagonists, the nature of the aryl group was a key determinant of potency. nih.gov The presence of strong electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or cyano (CN) groups, on an attached aryl moiety has been found to be critical for enhancing anticancer activity in related quinoline (B57606) systems. mdpi.com

Alkyl and Heteroaryl Substituents: The effect of N-substitution with various groups, including alkyl and benzyl (B1604629) moieties, has been shown to influence receptor affinity and selectivity. nih.gov In general, while substitution on the amine can decrease affinity, specific substituents like N-(4-bromobenzyl) can lead to high-affinity binding at certain receptors. nih.gov The incorporation of aza-analogues (where a carbon in the quinoline ring is replaced by a nitrogen atom, creating a heteroaryl system) has also proven to be a successful strategy. For example, a 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one was identified as a highly potent NMDA receptor antagonist. nih.gov

The following table summarizes the impact of different substituents on the biological activity of quinolinone derivatives based on research findings.

Substituent TypePositionEffect on Biological ActivityReference Compound ExampleTarget/Activity
Aryl C-3Potent NMDA/glycine receptor antagonism3-(3-phenoxyphenyl)NMDA Receptor
Heteroaryl (Aza) C-5Potent NMDA/glycine receptor antagonism5-aza-quinolinoneNMDA Receptor
Halogen (on Aryl) C-7Potent NMDA/glycine receptor antagonism7-chloroNMDA Receptor
Amino C-5Potent antioxidant activity5-amino-8-hydroxyquinolineAntioxidant

Role of Halogenation and Nitro Groups in Modulating Biological Response

The addition of halogens and nitro groups is a powerful method for modulating the electronic properties and biological response of the quinolinone scaffold.

Halogenation: The introduction of halogen atoms can significantly enhance biological activity. Halogenated 8-hydroxyquinoline (B1678124) derivatives, such as 7-bromo-8-hydroxyquinoline and clioquinol, have demonstrated high antigrowth activity against Gram-negative bacteria. researchgate.net In another series, 6-chloroanalogues of pyrano[3,2-h]quinolones were found to be the most active against cancer cell lines, with halogenation also increasing the lipophilicity of the compounds. mdpi.com The placement of a chloro group at the C-7 position of a 3-aryl-4-hydroxyquinolin-2(1H)-one was part of a highly potent antagonist structure. nih.gov

Nitro Groups: The nitro group (–NO₂) is a strong electron-withdrawing group that can profoundly affect a molecule's pharmacokinetics and pharmacodynamics. svedbergopen.com Its presence can increase molecular stability, alter solubility, and improve receptor binding affinity. svedbergopen.com The position of the nitro group is critical; studies on other molecular scaffolds have shown that its placement can determine the type and level of biological activity, such as anti-inflammatory or vasorelaxant effects. mdpi.com In some quinoline derivatives, a nitro group on an attached styryl moiety is considered crucial for high anticancer activity. mdpi.com However, the metabolism of nitro groups, often through reduction by nitroreductase enzymes, is a key factor in their biological action and potential toxicity. svedbergopen.com

Stereochemical Considerations and Their Importance in Biological Potency

Stereochemistry plays a vital role in the biological potency of quinolinone derivatives, particularly those with chiral centers. The three-dimensional arrangement of atoms can dictate how a molecule fits into a biological target, such as an enzyme active site or a receptor binding pocket. For naturally occurring 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids, the stereochemistry of the 3,4-monoprotected glycol feature is a defining characteristic of the molecular structure. core.ac.uk The specific spatial orientation of the hydroxyl and aryl groups is critical for their biological activity. Even subtle changes in stereochemistry can lead to significant differences in potency and selectivity, underscoring the need for stereospecific synthesis and characterization in the development of these compounds. core.ac.uk

Pharmacophore Modeling and Ligand-Based Drug Design for Quinolinone Scaffolds

Pharmacophore modeling and ligand-based design are essential computational tools for understanding the SAR of quinolinone scaffolds and discovering novel bioactive molecules. nih.govyoutube.com These methods identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity and their specific spatial arrangement. biointerfaceresearch.com

The process typically involves:

Model Generation: Using a set of known active and inactive compounds, a 3D pharmacophore model is generated. nih.gov Algorithms like the HypoGen algorithm are often employed for this purpose. nih.gov

Model Validation: The predictive power of the generated model is rigorously tested using an external set of molecules not included in the model's creation. biointerfaceresearch.com A high correlation between predicted and actual activity indicates a robust model. nih.gov

Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large chemical databases for new molecules that match the identified features. rsc.org

This approach allows researchers to prioritize which novel compounds to synthesize and test, saving time and resources. For example, ligand-based virtual screening combined with pharmacophore mapping has successfully identified novel nonsteroidal TGR5 agonists. rsc.org

Computational Chemistry in SAR Elucidation and Prediction

Computational chemistry provides powerful methods for elucidating and predicting the SAR of quinolinone derivatives at an atomic level. Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are central to modern drug design. youtube.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It allows for detailed visualization of the binding mode, such as the hydrogen-bonding interactions between a 3-hydroxyquinolin-2(1H)-one derivative and the active site of the DAAO enzyme. nih.gov By understanding these interactions, chemists can design modifications to improve binding affinity and selectivity.

3D-QSAR: This method establishes a quantitative relationship between the 3D properties of a series of molecules and their biological activities. youtube.com Atom-based 3D-QSAR models can rationalize the structural requirements for activity and predict the potency of new, unsynthesized compounds with a high degree of accuracy, as demonstrated by models with high correlation coefficients (R² > 0.8). nih.gov

These computational approaches are indispensable for refining lead compounds and designing new derivatives with enhanced biological potency. nih.gov

Advanced Analytical Methodologies for 5 Amino 3 Hydroxyquinolin 2 1h One Research

Chromatographic Techniques for Research-Scale Separation and Purity Assessment

Chromatography is a fundamental tool in the analysis of quinolinone compounds, enabling the separation of complex mixtures and the assessment of compound purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer unique advantages in the research of 5-Amino-3-hydroxyquinolin-2(1H)-one.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the quantitative analysis and purity determination of quinolinone derivatives. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation. For instance, a reversed-phase HPLC method utilizing a C18 column is commonly employed for the analysis of polar compounds like quinolinones. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. This process typically includes the evaluation of linearity, precision, accuracy, and stability-indicating capacity. nih.gov For example, a validated HPLC method for a related pyrrolopyrimidinone derivative demonstrated good linearity over a concentration range of 200-300 µg/ml, along with high precision and accuracy. nih.gov Stress testing, which involves subjecting the compound to harsh conditions such as acid, base, and oxidation, is performed to confirm that any degradation products are well-separated from the parent compound, thereby proving the method's stability-indicating nature. nih.gov The use of a photodiode array (PDA) detector can further aid in the characterization of related substances and potential degradants. nih.gov

A study on 2-amino-5-nitrophenol (B90527) (2A5NP), a compound with structural similarities to the target molecule, showcased the development of an HPLC method with good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov This underscores the utility of HPLC in generating reliable quantitative data for aminophenolic compounds.

Table 1: Illustrative HPLC Method Parameters for Quinolinone Analysis

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Ammonium Acetate Buffer (pH 4.0, 20 mM) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical set of HPLC conditions based on methods used for structurally related compounds. nih.gov Actual conditions for this compound would require specific method development and optimization.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications in Research

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For quinoline (B57606) and its derivatives, GC coupled with a mass spectrometer (GC-MS) provides both separation and structural identification. madison-proceedings.com Method development for GC analysis involves optimizing parameters such as the inlet temperature, initial column temperature, and temperature program to achieve good peak separation. For instance, in the analysis of quinoline, an inlet temperature of 250 °C and a final column temperature of 260 °C were found to be optimal. madison-proceedings.com The characteristic mass spectral fragmentation patterns of quinoline, with major ions at m/z 129, 102, 123, and 51, allow for its unambiguous identification. madison-proceedings.com While direct GC analysis of this compound may be challenging due to its polarity and lower volatility, derivatization techniques can be employed to make it more amenable to GC analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of reaction progress and the separation of compounds in a mixture. libretexts.orgsigmaaldrich.com It operates on the principle of differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. sigmaaldrich.comchemguide.co.uk For quinolinone derivatives, TLC can be used to determine the lipophilicity of the compounds, which is an important physicochemical property. mdpi.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and is unique to each compound under specific conditions. libretexts.org Visualization of the separated spots can be achieved under UV light or by using a chemical staining agent like ninhydrin (B49086) for amino-containing compounds. chemguide.co.ukamrita.edu

Table 2: Comparison of Chromatographic Techniques in Quinolinone Research

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative analysis, purity assessment, separation of complex mixtures.High resolution, high sensitivity, automation.Higher cost, more complex instrumentation.
GC Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile and thermally stable compounds, identification with MS.High efficiency, excellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
TLC Differential migration of compounds on a thin layer of adsorbent material.Reaction monitoring, qualitative analysis, rapid screening.Simple, fast, low cost, multiple samples can be run simultaneously.Lower resolution than HPLC, primarily qualitative.

Electrophoretic Techniques for Compound Analysis

Electrophoresis separates molecules based on their migration in an electric field, which is influenced by their charge, size, and shape. youtube.comyoutube.com This technique is particularly useful for the analysis of charged molecules like quinolinone derivatives.

Capillary Electrophoresis (CE) has emerged as a powerful tool for the separation and determination of quinolone antibacterials, which are structurally related to this compound. nih.gov The migration behavior of these compounds in CE is governed by their charge-to-mass ratio. nih.govnih.gov By controlling the pH of the separation buffer, the ionization state of the quinolone molecules can be manipulated, allowing for the optimization of their separation. nih.gov For instance, a buffer of 25 mM sodium tetraborate (B1243019) at pH 9.3 has been shown to be effective for separating a mixture of 12 quinolones. nih.gov For structurally very similar compounds, micellar electrokinetic chromatography (MEKC), a modification of CE, can be employed to enhance separation. nih.gov CE methods offer advantages such as rapid analysis times and the avoidance of organic solvents, making them an environmentally friendly alternative to HPLC. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Qualitative and Quantitative Analysis in Research Contexts

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.govmdpi.com This technique is invaluable for the analysis of quinolinone derivatives, providing not only retention time data but also molecular weight and structural information from the mass spectra. nih.gov LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is widely used for quantifying low levels of analytes in biological samples. nih.govmdpi.com The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as the ionization mode (e.g., electrospray ionization, ESI) and the selection of specific precursor and product ions for multiple reaction monitoring (MRM). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is a robust technique for the analysis of volatile quinoline derivatives. madison-proceedings.comresearchgate.net The coupling of GC with MS allows for the confident identification of compounds based on their retention time and their unique mass fragmentation patterns. madison-proceedings.com For instance, a study on the determination of quinoline in textiles utilized GC-MS to develop a sensitive and reliable analytical method. madison-proceedings.com

Advanced Titration Methods for pKa Determination and Complexation Studies

The determination of the acid dissociation constant (pKa) is crucial for understanding the physicochemical properties and biological behavior of a molecule. Advanced titration methods are employed for the precise measurement of pKa values.

Potentiometric titration is a reference method for pKa determination, where the change in pH of a solution is monitored as a titrant of known concentration is added. scielo.brnih.gov The pKa value can then be calculated from the shape of the resulting titration curve. scielo.br The Henderson-Hasselbalch equation is fundamental to this calculation, and at the half-equivalence point of the titration, the pH is equal to the pKa. youtube.com

For compounds that possess a chromophore, spectrophotometric titration can be used. In this method, the change in UV-Vis absorbance is monitored as a function of pH. scielo.br The pKa can be determined from the inflection point of the absorbance versus pH curve. scielo.br Combining potentiometric and spectrophotometric data in a hybrid method can provide highly accurate pKa values. scielo.br

These titration methods are also valuable for studying the complexation of quinolinone derivatives with metal ions. By monitoring the changes in pH or absorbance upon the addition of a metal ion solution, the stoichiometry and stability constants of the resulting metal complexes can be determined. researchgate.net Studies on 8-hydroxyquinoline (B1678124), a related compound, have utilized conductometric and spectrophotometric titrations to investigate its complexation with various metal ions. researchgate.net

Lack of Specific Research Data for this compound in Emerging Applications

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the emerging applications of the chemical compound This compound in the fields of material science and catalysis.

While chemical suppliers list this compound (CAS No. 249604-82-8) as a building block, implying its potential use in material synthesis, detailed studies outlining its performance and characteristics in these applications are not present in the accessible literature. bldpharm.com The specific areas of interest, including luminescent materials, cationic metal sensors, integration into electrospun materials, and use in catalysis, appear to be undocumented for this particular molecule.

In contrast, a structurally related isomer, 5-amino-8-hydroxyquinoline (5A8Q) , is the subject of extensive research in these very fields. Studies on 5A8Q demonstrate its utility in:

Luminescent Materials and Metal Chelation: Tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and studied, although they were found to have low emission properties compared to parent compounds. researchgate.net The 8-hydroxyquinoline scaffold, in general, is well-known for its metal-chelating properties, which are fundamental to creating luminescent materials and sensors. nih.gov

Cationic Metal Sensors and Chelation Systems: The ability of 5-amino-8-hydroxyquinoline to chelate metal ions such as Cu²⁺ and Fe³⁺ is a documented property. mdpi.com The broader class of 8-hydroxyquinolines is frequently explored for creating metal sensors and chelation therapies due to their strong and often selective binding of metal ions. nih.govresearchgate.net

Integration into Electrospun Materials: Research has been conducted on incorporating 5-amino-8-hydroxyquinoline into electrospun materials made from polymers like poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (B213188) (CMC). mdpi.comnih.gov These composite materials have been investigated for their ability to form complexes with metal ions and for various biological applications. nih.gov

However, these findings are specific to the 5-amino-8-hydroxyquinoline isomer and cannot be scientifically attributed to this compound. The difference in the position of the hydroxyl group (position 3 vs. 8) and the presence of a ketone at the 2-position fundamentally alter the electronic and chelating properties of the molecule.

Given the strict requirement to focus solely on This compound , the absence of specific data for this compound in the requested application areas prevents the generation of a scientifically accurate and informative article as outlined. Further experimental research would be required to elucidate the potential of this specific quinolinone scaffold in material science and catalysis.

Future Research Directions and Perspectives for 5 Amino 3 Hydroxyquinolin 2 1h One

Exploration of Novel Green Synthetic Pathways for Sustainable Production

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 5-Amino-3-hydroxyquinolin-2(1H)-one will likely prioritize the establishment of green synthetic routes to minimize environmental impact and enhance production efficiency.

Key areas of focus will include:

Ultrasound and Microwave-Assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields for quinolinone derivatives, offering a greener alternative to conventional heating methods. nih.gov

Metal-Free Catalysis: Exploring metal-free catalytic systems can circumvent the environmental and economic issues associated with transition metal catalysts. nih.gov

Biocatalysis: The use of enzymes, such as quinolone synthase, could offer highly specific and environmentally friendly pathways for the synthesis of quinolinone cores. nih.gov

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of volatile organic solvents or in water aligns with the principles of green chemistry, reducing hazardous waste generation. nih.govnih.gov

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, and lower energy consumption. nih.gov
Metal-Free Catalysis Avoidance of toxic and expensive metal catalysts, leading to cleaner products. nih.gov
Biocatalysis High selectivity and specificity under mild reaction conditions. nih.gov
Aqueous Media Synthesis Use of a non-toxic, inexpensive, and readily available solvent. nih.govnih.gov

Deeper Mechanistic Understanding of Molecular Interactions and Biological Pathways

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent or research tool. The quinoline (B57606) nucleus is known to interact with proteins through hydrogen bonding and π-π stacking. nih.gov

Future mechanistic studies should aim to:

Identify Biological Targets: High-throughput screening and proteomics approaches can be employed to identify the specific proteins or enzymes with which this compound interacts.

Elucidate Binding Modes: X-ray crystallography and NMR spectroscopy can provide detailed structural information on the binding of the compound to its biological targets, revealing key interactions. nih.gov

Investigate Downstream Effects: Once a target is identified, further studies will be needed to understand the downstream effects on cellular signaling pathways.

Clarify Structure-Activity Relationships (SAR): Systematic modification of the amino and hydroxyl groups on the quinolinone scaffold will help to delineate their roles in biological activity. researchgate.net

Computational Design of Advanced Quinolinone Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. mdpi.com For this compound, computational approaches can guide the development of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of quinolinone derivatives with their biological activities, providing predictive power for designing new compounds. mdpi.com

Molecular Docking: This technique can predict the binding affinity and orientation of this compound and its analogs within the active site of a target protein. nih.gov

Pharmacophore Modeling: Identifying the essential structural features required for biological activity can guide the design of novel scaffolds that retain the desired therapeutic effects.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds for synthesis. acs.org

Development of Multi-functional Quinolinone Conjugates and Hybrid Systems

The creation of hybrid molecules by conjugating this compound with other pharmacophores is a promising strategy for developing multi-functional agents. nih.gov This approach can lead to compounds with synergistic activities or the ability to address multiple pathological factors.

Potential areas for the development of conjugates include:

Anticancer Hybrids: Linking the quinolinone core to known anticancer agents or moieties that target specific cancer-related pathways could result in novel therapeutics with improved efficacy. researchgate.netnih.gov

Dual-Action Antimicrobials: Combining the quinolinone scaffold with another antibacterial or antifungal agent may help to overcome drug resistance.

Fluorescent Probes: The intrinsic fluorescence of some quinolinone derivatives can be harnessed by conjugating them to targeting moieties, creating probes for bioimaging applications. mdpi.comresearchgate.net

Metal-Chelating Agents: The 8-hydroxyquinoline (B1678124) scaffold, a close analog, is a known metal chelator. Investigating the metal-binding properties of this compound and its conjugates could lead to applications in neurodegenerative diseases where metal dysregulation is implicated. acs.org

Conjugate TypePotential Therapeutic ApplicationRationale
Quinolinone-Combretastatin Hybrid CancerCombines the quinolinone scaffold with a tubulin polymerization inhibitor. researchgate.net
Quinolinone-Dithiocarbamate Hybrid Alzheimer's DiseaseCreates a multifunctional inhibitor of acetylcholinesterase. nih.gov
Quinolinone-Amino Acid Conjugate Bacterial InfectionsMay enhance antibacterial activity and cellular uptake. mdpi.com

Integration with Emerging Technologies in Chemical and Biological Research

The advancement of novel technologies offers exciting new possibilities for the study and application of this compound. Integrating this compound with emerging platforms can accelerate research and unlock new functionalities.

Future integration with new technologies may involve:

High-Throughput Screening (HTS): Utilizing HTS platforms to rapidly screen this compound against large libraries of biological targets to discover new activities.

Chemical Proteomics: Employing activity-based protein profiling to identify the cellular targets of this compound in a complex biological system.

PROTAC Technology: Designing Protac (PROteolysis TArgeting Chimera) molecules where the quinolinone moiety serves as a ligand for an E3 ubiquitin ligase or a target protein, leading to targeted protein degradation. acs.org

Nanotechnology: Encapsulating this compound in nanoparticles or conjugating it to nanomaterials for targeted drug delivery or diagnostic applications. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-amino-3-hydroxyquinolin-2(1H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer : A common approach involves cyclocondensation of substituted anilines with β-ketoesters or malonyl derivatives under acidic or basic conditions. For example, describes refluxing precursors in ethanol with KOH followed by HCl neutralization, yielding 64% product . Key optimizations include:

  • Temperature control : Prolonged reflux (4–6 hours) ensures complete cyclization.
  • pH adjustment : Neutralization with HCl precipitates the product, simplifying isolation.
  • Solvent selection : Polar solvents (e.g., ethanol) enhance solubility of intermediates.
    Validate purity via melting point analysis and HPLC (e.g., >98% purity as in ) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer :

  • IR spectroscopy : Detect characteristic bands for C=O (1650–1700 cm⁻¹), N–H (3200–3400 cm⁻¹), and O–H (broad ~3000 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), NH₂ (δ ~5.5 ppm, exchangeable), and hydroxyl protons (δ ~10–12 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 191) and fragmentation patterns aligned with the quinolinone scaffold .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer :

  • Antimicrobial testing : Use agar diffusion or microdilution assays (as in ), with MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria .
  • Antiviral screening : Employ plaque reduction assays (e.g., ’s 96-well plate format with viral cytopathic effect monitoring) .
  • Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., IC₅₀ > 50 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or biological activity be systematically analyzed?

Methodological Answer :

  • Synthesis discrepancies : Compare reaction parameters (e.g., ’s 64% yield vs. lower yields in other protocols). Factors include:
    • Catalyst efficiency (e.g., AlCl₃ in vs. KOH in ) .
    • Steric hindrance from substituents (e.g., ’s nitroacetyl group reducing reactivity) .
  • Biological variability : Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial assays) and statistical tools (e.g., ANOVA for dose-response curves) .

Q. What strategies enhance the solubility and bioavailability of this compound derivatives?

Methodological Answer :

  • Functionalization : Introduce hydrophilic groups (e.g., sulfonamides or glycosides) at the 3-hydroxy or 5-amino positions, as in ’s formylideneamino derivatives .
  • Prodrug design : Acetylate hydroxyl or amino groups to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-solvent systems : Use DMSO-water mixtures (e.g., ’s protocols) or cyclodextrin inclusion complexes .

Q. How does X-ray crystallography elucidate hydrogen bonding and molecular packing in this compound?

Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (as in ).
  • Hydrogen bonding : Identify N–H⋯O and O–H⋯O interactions (e.g., ’s N–H⋯O bonds stabilizing the lactam ring) .
  • Packing analysis : Use software (e.g., Mercury) to visualize π-π stacking of quinolinone rings and intermolecular interactions affecting solubility .

Q. What advanced techniques resolve ambiguities in regioselectivity during functionalization?

Methodological Answer :

  • DFT calculations : Predict reactive sites using molecular orbital analysis (e.g., nucleophilic attack at C-4 due to electron-deficient quinolinone ring) .
  • Isotopic labeling : Track substituent incorporation via ¹³C or ¹⁵N NMR (e.g., ’s nitroacetyl derivatization) .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and optimize reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.